Octyl 4-amino-2-hydroxybenzoate
Description
Octyl 4-amino-2-hydroxybenzoate is a synthetic ester derived from 4-amino-2-hydroxybenzoic acid and n-octanol. Its structure features a benzoate core substituted with an amino (-NH₂) and hydroxyl (-OH) group at the 4- and 2-positions, respectively, linked to an octyl chain via an ester bond. This combination of functional groups confers unique physicochemical properties, including pH-dependent solubility and enhanced polarity compared to simpler octyl esters.
Properties
CAS No. |
21545-96-0 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
octyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-15(18)13-9-8-12(16)11-14(13)17/h8-9,11,17H,2-7,10,16H2,1H3 |
InChI Key |
ZTOFGSQXAKLGQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(C=C(C=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Octyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Octyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and its role as an ultraviolet filter.
Medicine: Investigated for its potential use in dermatological formulations to protect against ultraviolet radiation.
Mechanism of Action
The primary mechanism of action of Octyl 4-amino-2-hydroxybenzoate is its ability to absorb ultraviolet radiation. The compound absorbs ultraviolet B radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of conjugated double bonds in the molecule, which allows it to absorb high-energy ultraviolet photons and dissipate the energy as heat.
Comparison with Similar Compounds
Table 1: Functional Group Comparison
| Compound | Functional Groups | Key Structural Features |
|---|---|---|
| This compound | Amino, hydroxyl, ester | Polar, pH-sensitive, hydrogen bonding |
| Octyl acetate | Ester | Lipophilic, non-ionizable |
| n-Octanol | Hydroxyl | Surfactant-like properties |
| β-Caryophyllene | Cyclic terpene | Volatile, aromatic hydrocarbon |
Physicochemical Properties
Solubility and logP
- This compound: Exhibits pH-dependent solubility due to its amino group (soluble in acidic media via protonation) and moderate logP (~3.5–4.0).
- Octyl acetate : Highly lipophilic (logP ~4.5) with negligible water solubility.
- n-Octanol: logP ~3.0, slightly soluble in water, often used as a surfactant.
- β-Caryophyllene : Extremely lipophilic (logP ~6.2), insoluble in water .
Stability
- The amino group in this compound increases susceptibility to oxidation and hydrolysis compared to octyl acetate, which is stable under neutral conditions.
- β-Caryophyllene degrades readily upon exposure to light or oxygen .
Analytical Behavior
Chromatographic retention of this compound is influenced by ion-pairing agents (e.g., sodium octyl sulfate) due to its amino group. In contrast, octyl acetate and β-caryophyllene show minimal retention shifts under similar conditions.
Table 2: Chromatographic Retention Behavior
| Compound | Retention Shift with Ion-Pairing Agents | Key Factor |
|---|---|---|
| This compound | High increase in k' | Amino group ionization |
| Octyl acetate | Minimal change | Non-ionizable ester |
| β-Caryophyllene | No change | Neutral hydrocarbon |
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